6-Methoxy-4-methylisoquinoline
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Overview
Description
6-Methoxy-4-methylisoquinoline is a heterocyclic aromatic organic compound It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-4-methylisoquinoline typically involves the cyclization of appropriate precursors. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal under acidic conditions . Another method involves the use of transition-metal catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-4-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinolines with functional groups like halogens, alkyl, and nitro groups.
Scientific Research Applications
6-Methoxy-4-methylisoquinoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methoxy-4-methylisoquinoline involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to active sites and blocking substrate access . Additionally, it may modulate receptor activity by binding to allosteric sites and inducing conformational changes . These interactions can affect various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
6-Methoxyquinoline: Similar in structure but lacks the methyl group at the 4-position.
6-Methoxy-3,4-dihydro-1H-isoquinoline:
6-Methoxyisoquinoline: Another closely related compound with slight structural variations.
Uniqueness: 6-Methoxy-4-methylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
6-methoxy-4-methylisoquinoline |
InChI |
InChI=1S/C11H11NO/c1-8-6-12-7-9-3-4-10(13-2)5-11(8)9/h3-7H,1-2H3 |
InChI Key |
ZNRVYQYMJXCTTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=C1C=C(C=C2)OC |
Origin of Product |
United States |
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